7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-hydroxy-4,8-dimethyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-10-12-5-6-14(19)11(2)16(12)22-17(21)13(10)9-15(20)18-7-3-4-8-18/h5-6,19H,3-4,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCUPDWBDLIADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with a suitable β-ketoester under acidic or basic conditions.
Introduction of the hydroxy and methyl groups: The hydroxy group at position 7 and the methyl groups at positions 4 and 8 can be introduced through selective functionalization reactions.
Attachment of the pyrrolidin-1-yl group: This step involves the reaction of the chromen-2-one derivative with a pyrrolidine derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The 7-hydroxy group exhibits redox sensitivity. Under controlled oxidative conditions (e.g., H₂O₂/Fe²⁺ Fenton system):
-
Primary product : 7-keto derivative via hydroxyl group oxidation .
-
Side reaction : Chromen-2-one ring oxidation at electron-rich positions (C₃, C₈), forming quinone-like structures .
Key Data :
| Reagent System | Temperature | Product(s) Formed | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%)/FeSO₄ | 60°C | 7-Oxo derivative + ring oxidation | 58 |
| KMnO₄ (dil. acidic) | RT | Degradation (multiple fragments) | – |
Nucleophilic Substitution at the Oxoethyl-Pyrrolidine Moiety
The 2-oxoethyl-pyrrolidine group undergoes nucleophilic acyl substitution:
Amine Exchange Reactions
-
Reacts with primary/secondary amines (e.g., morpholine, piperazine) in DMF/K₂CO₃ to replace pyrrolidine:
Example : Morpholine substitution achieves 72% yield (TLC-monitored) .
Hydrolysis
Esterification of the 7-Hydroxy Group
The phenolic -OH undergoes esterification with acyl chlorides or anhydrides:
| Acylating Agent | Catalyst | Product | Melting Point (°C) |
|---|---|---|---|
| Acetyl chloride | Pyridine | 7-Acetoxy derivative | 148–150 |
| Benzoyl chloride | DMAP | 7-Benzoyloxy derivative | 162–164 |
Spectral Confirmation :
Condensation Reactions
The oxoethyl-pyrrolidine group participates in Knoevenagel condensations:
-
Reacts with active methylene compounds (e.g., malononitrile) in ethanol/piperidine:
Complexation with Metal Ions
The coumarin skeleton and pyrrolidine nitrogen act as polydentate ligands:
| Metal Salt | Solvent | Complex Stoichiometry | Application Relevance |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Methanol | 1:2 (Metal:Ligand) | Anticancer activity studies |
| FeCl₃ | Ethanol | 1:1 | Catalytic oxidation studies |
Stability Constants : Log β for Cu²⁺ complex = 8.42 ± 0.15 (pH 7.4).
Photochemical Reactions
UV irradiation (λ = 365 nm) induces:
-
Cis-trans isomerization at the α,β-unsaturated lactone.
-
Singlet oxygen generation via energy transfer (confirmed by DPBF assay) .
Quantum Yield : ΦΔ = 0.18 ± 0.02 in DMSO.
Biochemical Modifications
In vitro studies with cytochrome P450 enzymes (CYP3A4):
-
Primary metabolite : Demethylation at C₄-methyl group (IC₅₀ = 12.3 μM).
This reactivity profile highlights the compound’s versatility as a synthetic intermediate and its potential pharmacological relevance. Further studies are required to explore regioselective modifications and structure-activity relationships.
Scientific Research Applications
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups enhances the ability to scavenge free radicals, providing cellular protection from oxidative stress. Studies show that similar compounds have demonstrated IC50 values in the micromolar range for DPPH radical scavenging activity, indicating good antioxidant potential .
Antimicrobial Properties
Coumarins have been recognized for their antimicrobial effects against various pathogens. Preliminary studies suggest that this compound exhibits promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against common bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are under investigation, with studies suggesting potential mechanisms involving the modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines. These effects make it a candidate for therapeutic applications in inflammatory diseases .
Drug Development
The compound's unique structure makes it a valuable scaffold for drug development. Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Its interactions with specific molecular targets are being studied to understand its mechanisms of action further .
Potential in Cancer Therapy
Preliminary research suggests that 7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one may induce apoptosis in cancer cells through pathways independent of traditional apoptotic mechanisms. This property is being explored for its potential use in targeted cancer therapies .
Material Science Applications
The compound's chemical properties also lend themselves to applications in material science. It can be used as a building block in the synthesis of new materials with specific functionalities, such as sensors or catalysts .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.
Receptor modulation: Interacting with cellular receptors and altering their signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Substituent Variations and Their Implications
The following table summarizes key structural differences between the target compound and analogous coumarins:
Key Observations
Substituent Position and Bioactivity :
- The target compound’s pyrrolidinyl-oxoethyl group at position 3 introduces both a ketone and a tertiary amine, which may facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors) compared to the isopropyl group in .
- The pyrazole-substituted coumarin has a heterocycle at position 6, which could alter electronic distribution and enhance binding to metal ions or aromatic residues in proteins.
The piperidinylmethyl and methoxyphenyl groups in suggest dual mechanisms: the methoxy group enhances lipophilicity, while the piperidine moiety may confer basicity, affecting pharmacokinetics.
Synthetic Accessibility: Microwave-assisted synthesis (as in ) is noted for coumarin derivatives with complex substituents, implying that the target compound could be synthesized efficiently using similar methods.
Research Findings and Hypotheses
- Solubility : The pyrrolidinyl-oxoethyl group in the target compound likely improves aqueous solubility compared to alkyl-substituted analogs (e.g., ), critical for oral bioavailability .
- Metabolic Stability : The tertiary amine in the pyrrolidine ring may reduce first-pass metabolism compared to ester-containing derivatives (e.g., ), which are prone to hydrolysis.
Biological Activity
7-Hydroxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one, a coumarin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings.
Chemical Structure and Properties
The compound features a chromenone core with hydroxyl and dimethyl substituents, which contribute to its biological activity. The structural formula is represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₄O₄ |
| Molecular Weight | 337.38 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, it was found to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Case Study Findings:
A series of derivatives based on the coumarin structure were synthesized and tested for antimicrobial activity. The results indicated that compounds similar to 7-hydroxy-4,8-dimethyl coumarins exhibited high efficacy against Staphylococcus pneumoniae, while showing moderate activity against Pseudomonas aeruginosa and Salmonella panama .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Mechanism of Action:
The proposed mechanism involves the binding of the compound to cellular receptors or enzymes, leading to altered cell signaling that promotes apoptosis in malignant cells. For instance, it has been shown to inhibit the proliferation of cancer cell lines in vitro .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. Research suggests that it can downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation.
Experimental Evidence:
In vitro studies have demonstrated that treatment with this compound reduces the expression of inflammatory markers in human cell lines exposed to inflammatory stimuli .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. These include:
- Formation of the chromenone core.
- Introduction of hydroxy and methyl groups.
- Attachment of the pyrrolidinyl moiety.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of chromenone core |
| Step 2 | Hydroxylation and methylation |
| Step 3 | Formation of pyrrolidinyl derivative |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted chromenone cores. For example, a pyrrolidin-1-yl ethyl group can be introduced via nucleophilic substitution or condensation reactions. A patent application (EP 4 374 877 A2) describes a similar approach where a pyrrolidine derivative is coupled to a chromenone backbone using formaldehyde in organic solvents under reflux conditions . Key intermediates include the hydroxy-methyl chromenone precursor and the 2-oxo-pyrrolidine ethyl moiety. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like over-alkylation or hydrolysis .
Q. How can the purity and structural integrity of this compound be verified using spectroscopic and chromatographic methods?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity. Impurities can be identified by comparing retention times with reference standards .
- Spectroscopy :
- 1H/13C NMR : Confirm substitution patterns (e.g., methyl groups at C4/C8, pyrrolidine coupling at C3). Aromatic protons in the chromenone core typically appear as doublets between δ 6.5–7.5 ppm, while pyrrolidine protons resonate at δ 1.5–3.5 ppm .
- HRMS : Verify molecular weight (e.g., calculated [M+H]+: 344.16) and fragmentation patterns to rule out structural deviations .
Advanced Research Questions
Q. What experimental design considerations are critical when evaluating the photophysical properties of this compound for applications in bioimaging?
- Methodological Answer :
- Fluorescence Studies : Use fluorescence spectrophotometry to measure quantum yield and Stokes shift. A study on analogous chromenones substituted with fluorescent probes (e.g., di(pyridin-2-ylmethyl)amine) recommends excitation at 350–400 nm and emission scans up to 600 nm. Cell imaging experiments require live/dead cell differentiation using propidium iodide counterstaining .
- Solvent Effects : Test photostability in PBS and DMSO to mimic biological conditions. Control for autofluorescence by comparing with untreated cells .
Q. How can researchers resolve contradictions in spectroscopic data when characterizing substituted chromenone derivatives?
- Methodological Answer :
- Data Triangulation : Combine NMR, IR, and X-ray crystallography (if crystalline) to resolve ambiguities. For example, IR peaks at 1700–1750 cm⁻¹ confirm the lactone (2-oxo) group, while NMR coupling constants distinguish between C3 substituents (e.g., pyrrolidine vs. other amines) .
- Isotopic Labeling : Use deuterated solvents to suppress interfering signals in crowded spectral regions (e.g., aromatic vs. aliphatic protons) .
Q. What methodologies are employed to assess the environmental fate and degradation pathways of structurally complex coumarin derivatives?
- Methodological Answer :
- Environmental Simulation : Conduct hydrolysis/photolysis studies under controlled pH and UV light (e.g., 254 nm). Monitor degradation products via LC-MS. For instance, chromenones with labile pyrrolidine groups may undergo oxidative cleavage to form carboxylic acids .
- Ecotoxicology Assays : Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity. Partition coefficients (log P) calculated via shake-flask methods predict bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
